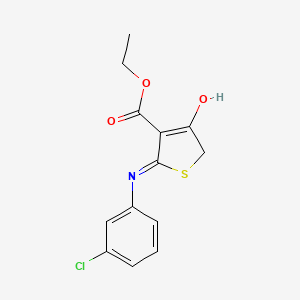

ethyl 2-(3-chloroanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Description

Properties

IUPAC Name |

ethyl 5-(3-chlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-4-8(14)6-9/h3-6,16H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAYGNBUAOHBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CSC1=NC2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-chloroanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves a multi-step process. One common method starts with the nitration of aniline to form 3-chloroaniline. This is followed by the acylation of 3-chloroaniline with ethyl oxalyl chloride to form the corresponding amide. The final step involves the cyclization of the amide with thiophene-2-carboxylic acid under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloroanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of ethyl 2-(3-chloroanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate in cancer treatment. Its derivatives have shown significant cytotoxic effects against various cancer cell lines, including leukemia and cervical cancer.

- Case Study : A study demonstrated that this compound induced apoptosis in human promyelocytic leukemia HL-60 cells. The mechanism involved the activation of caspase-3 and modulation of Bcl-2 family proteins, leading to increased intracellular calcium and reactive oxygen species (ROS) levels .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HL-60 | 23.5 | Induces apoptosis via caspase activation |

| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | CaSki | Not specified | Induces apoptosis and inhibits migration |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its derivatives exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Case Study : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth. The mechanism involves disrupting bacterial cell wall synthesis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The process can be summarized as follows:

- Starting Materials : Chloroaniline and thiophene derivatives.

- Reagents : Use of acetic anhydride or similar reagents to facilitate reactions.

- Conditions : Reactions are generally conducted under controlled temperatures to optimize yield.

Potential Research Areas:

- Combination Therapies : Investigating synergistic effects with existing chemotherapeutics.

- Formulation Development : Creating novel drug delivery systems to improve bioavailability.

- Mechanistic Studies : Detailed studies on the molecular pathways affected by the compound.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloroanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of dihydrothiophene and dihydrofuran derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Core Structure : Dihydrothiophene derivatives (e.g., target compound, ) may exhibit greater metabolic stability compared to dihydrofuran analogs (e.g., ) due to sulfur's electron-withdrawing effects.

- Substituent Impact: Chloro vs. Hydroxy/Benzyloxy: The 3-chloroanilino group in the target compound likely enhances cytotoxicity compared to 3-hydroxyanilino or 4-benzyloxyanilino groups, as chlorine's electronegativity improves membrane permeability and target binding .

Structural Features:

- Planarity: X-ray studies of morpholino-substituted dihydrothiophenes () and benzyloxy-anilino dihydrofurans () reveal planar ring systems, critical for stacking interactions in biological targets.

- Dihedral Angles: In ethyl 2-[4-(benzyloxy)anilino]-dihydrofuran-3-carboxylate, the dihydrofuran ring forms a 28.1° angle with the benzyl group, influencing molecular packing and solubility . The target compound's 3-chloroanilino group may adopt a similar orthogonal orientation, optimizing hydrophobic interactions.

Biological Activity

Ethyl 2-(3-chloroanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, also known by its CAS number 424813-15-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C13H12ClNO3S

- Molecular Weight : 297.76 g/mol

- Synonyms : Ethyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Research indicates that this compound may exhibit biological activities through multiple mechanisms:

- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit various tyrosine kinases, which play a crucial role in cell signaling pathways related to growth and proliferation. Inhibition of these kinases can lead to reduced tumor growth and metastasis in cancer models .

- Antioxidant Activity : Studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells .

- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity against various bacterial strains, suggesting its utility in treating infections .

Data Table of Biological Activities

Case Study 1: Cancer Treatment

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with a notable IC50 value indicating potent anti-proliferative effects. The compound's mechanism was linked to the inhibition of the EGFR pathway, which is crucial for many cancers .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition of bacterial growth at concentrations ranging from 50 to 100 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(3-chloroanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous thiophene derivatives are prepared by reacting ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate with substituted anilines in dichloromethane, catalyzed by triethylamine (yield ~80%) . Optimization involves adjusting stoichiometry (1:1 molar ratio of reactants), solvent polarity (dichloromethane or ethanol), and reaction time (8–24 hours). Monitoring via TLC ensures completion. Recrystallization in ethanol or methanol improves purity .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

- Methodological Answer : Structural confirmation requires a combination of:

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups.

- ¹H-NMR : Signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 6.8–7.5 ppm), and the thiophene ring .

- X-ray crystallography : Resolves bond lengths (e.g., C–S: ~1.70 Å) and dihedral angles between aromatic rings (e.g., 28.1° between dihydrofuran and benzyl rings). SHELX software is widely used for refinement .

Q. What safety precautions are critical during handling?

- Methodological Answer : The compound may cause skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. For similar thiophenes, gaps of ~4.5 eV correlate with moderate reactivity .

- Molecular docking : Screens against targets like cyclooxygenase-2 (COX-2) or DNA topoisomerases. Use AutoDock Vina with PDB structures (e.g., 5KIR) and validate binding energies (ΔG < −7 kcal/mol suggests strong affinity) .

Q. What strategies resolve contradictions in cytotoxicity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols:

- Use MTT assays with consistent cell densities (5×10³ cells/well) and incubation (48 hours).

- Validate via flow cytometry (apoptosis) and DNA fragmentation assays. For example, dihydrofuran analogs show dose-dependent apoptosis in cervical cancer cells (IC₅₀: 12–25 μM) .

- Compare with positive controls (e.g., doxorubicin) and normalize to solvent effects (e.g., DMSO ≤0.1%) .

Q. How does substituent variation (e.g., halogen position) influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- 3-Chloro substitution : Enhances lipophilicity (logP ~4.0), improving membrane permeability vs. non-halogenated analogs .

- Ethyl ester vs. methyl : Ethyl groups reduce cytotoxicity (IC₅₀ increases by 30% in HeLa cells) due to steric hindrance .

- Thiophene ring modification : Replacing sulfur with oxygen decreases activity, highlighting the role of sulfur in redox interactions .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

- Methodological Answer : Common issues include:

- Disordered atoms : Refine using PART instructions in SHELXL and apply restraints (e.g., DFIX for bond lengths) .

- Twinned crystals : Test for twinning via PLATON’s ROTAX tool. Use HKLF 5 data format in SHELXL for integration .

- Weak diffraction : Optimize crystal growth via vapor diffusion (e.g., 1:1 ethanol/water) and collect data at 100 K .

Q. How can the compound’s stability under experimental conditions be quantified?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat at 40°C for 4 weeks; monitor decomposition via HPLC (C18 column, acetonitrile/water gradient). Degradation >5% indicates instability.

- Photostability : Expose to UV light (320–400 nm) and quantify by UV-Vis spectroscopy (λ_max: 280 nm). Add antioxidants (e.g., BHT) if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.